Bufencarb

Description

Properties

IUPAC Name |

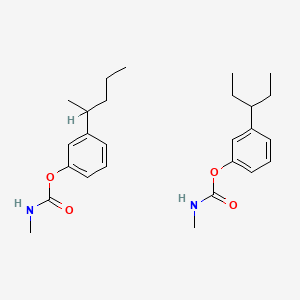

(3-pentan-2-ylphenyl) N-methylcarbamate;(3-pentan-3-ylphenyl) N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C13H19NO2/c1-4-6-10(2)11-7-5-8-12(9-11)16-13(15)14-3;1-4-10(5-2)11-7-6-8-12(9-11)16-13(15)14-3/h5,7-10H,4,6H2,1-3H3,(H,14,15);6-10H,4-5H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYTVVMGUDBRCDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)C1=CC(=CC=C1)OC(=O)NC.CCC(CC)C1=CC(=CC=C1)OC(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H38N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90911919 | |

| Record name | 3-(Pentan-2-yl)phenyl hydrogen methylcarbonimidate--3-(pentan-3-yl)phenyl hydrogen methylcarbonimidate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90911919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

8065-36-9, 11096-91-6 | |

| Record name | Bufencarb | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=8065-36-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Pentan-2-yl)phenyl hydrogen methylcarbonimidate--3-(pentan-3-yl)phenyl hydrogen methylcarbonimidate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90911919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | bufencarb (ISO);reaction mass of 3-(1-methylbutyl)phenyl N-methylcarbamate and 3-(1-ethylpropyl)phenyl N-methylcarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Bufencarb on Acetylcholinesterase

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of bufencarb, a carbamate (B1207046) insecticide, on its primary target, acetylcholinesterase (AChE). While specific kinetic data for this compound is limited in publicly available literature, this document extrapolates from the well-understood mechanism of carbamate insecticides to detail the molecular interactions, kinetic principles, and experimental methodologies relevant to its function. The guide includes a detailed description of the reversible inhibition of acetylcholinesterase through carbamoylation, a summary of relevant kinetic parameters for other carbamates to provide context, and a thorough experimental protocol for determining these parameters for this compound. Visualizations of the signaling pathway, inhibitory mechanism, and experimental workflow are provided to facilitate understanding.

Introduction: The Role of Acetylcholinesterase and the Impact of Inhibition

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) into choline (B1196258) and acetic acid. This enzymatic degradation terminates the nerve impulse at cholinergic synapses, allowing for precise control of nerve signaling. Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in hyperstimulation of cholinergic receptors and subsequent disruption of normal nerve function. This is the primary mechanism of toxicity for many insecticides, including those in the carbamate class.

This compound, as a carbamate insecticide, exerts its neurotoxic effects by inhibiting acetylcholinesterase. Understanding the specifics of this interaction at a molecular and kinetic level is crucial for toxicology, the development of potential antidotes, and the design of more selective and effective compounds.

The Molecular Mechanism of this compound's Action on Acetylcholinesterase

The interaction of this compound with acetylcholinesterase follows the general mechanism established for carbamate insecticides. This is a multi-step process involving the formation of a transient, carbamoylated enzyme that is significantly slower to hydrolyze than the acetylated enzyme formed during the normal catalytic cycle.

The Active Site of Acetylcholinesterase

The active site of acetylcholinesterase is located at the bottom of a deep and narrow gorge and comprises several key regions:

-

The Catalytic Triad (B1167595): Composed of serine (Ser), histidine (His), and glutamate (B1630785) (Glu) residues, this triad is directly responsible for the hydrolysis of acetylcholine.

-

The Anionic Subsite: Rich in aromatic residues, this site binds the quaternary ammonium (B1175870) group of acetylcholine through cation-π interactions.

-

The Acyl Pocket: This hydrophobic pocket accommodates the acetyl group of the substrate.

The Carbamoylation Process

The inhibition of acetylcholinesterase by this compound can be described by a two-step process:

-

Reversible Binding: this compound initially binds non-covalently to the active site of acetylcholinesterase, forming a reversible enzyme-inhibitor complex (E•I). This binding is guided by interactions with the anionic subsite and other residues within the active site gorge.

-

Carbamoylation: Following binding, the serine residue of the catalytic triad performs a nucleophilic attack on the carbonyl carbon of the carbamate group of this compound. This results in the formation of a covalent bond, creating a carbamoylated enzyme (E-C) and the release of the leaving group (the aromatic portion of the this compound molecule).

This carbamoylated enzyme is the inhibited form of acetylcholinesterase.

Decarbamoylation and Enzyme Reactivation

The carbamoylated acetylcholinesterase is not permanently inhibited. The covalent bond with the carbamoyl (B1232498) moiety is subject to hydrolysis, a process known as decarbamoylation. This reaction regenerates the active enzyme. However, the rate of decarbamoylation is significantly slower than the rate of deacetylation that occurs during the hydrolysis of acetylcholine. This slow reactivation is the basis for the inhibitory effect of carbamates. The duration of inhibition is determined by the rate of this decarbamoylation step.

Kinetics of Acetylcholinesterase Inhibition by Carbamates

The interaction between a carbamate inhibitor and acetylcholinesterase can be described by the following kinetic scheme:

Caption: Cholinergic synapse function and its disruption by this compound.

Mechanism of Acetylcholinesterase Inhibition by this compound

Caption: Kinetic scheme of reversible inhibition of AChE by this compound.

Experimental Workflow for IC50 Determination

Caption: Workflow for determining the IC50 of this compound for AChE.

Conclusion

This compound, like other carbamate insecticides, is a reversible inhibitor of acetylcholinesterase. Its mechanism of action involves the formation of a transient carbamoylated enzyme, which is significantly slower to hydrolyze back to the active form compared to the natural acetylated intermediate. This leads to an accumulation of acetylcholine and subsequent neurotoxicity. While specific kinetic data for this compound's interaction with acetylcholinesterase is not extensively documented in public sources, the well-established methodologies presented in this guide provide a clear pathway for researchers to determine these crucial parameters. A thorough understanding of the kinetics of this inhibition is essential for a complete toxicological profile and can inform the development of more targeted and safer pest control agents. Further research to quantify the specific kinetic constants for this compound is highly encouraged to fill the current knowledge gap.

An In-Depth Technical Guide to the Chemical Structure and Isomeric Composition of Bufencarb

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bufencarb, a carbamate (B1207046) insecticide, is a complex mixture of structural and stereoisomers. This technical guide provides a comprehensive overview of its chemical structure, with a particular focus on its isomeric composition. The document details the primary active isomers, their relative abundance, and the presence of other structurally related compounds in the technical grade product. Furthermore, this guide outlines the synthetic pathways leading to the formation of these isomers and presents detailed experimental protocols for their analytical separation and characterization.

Chemical Structure and Isomeric Composition

This compound is not a single chemical entity but rather a technical mixture of isomers. The primary active ingredients are positional isomers of substituted phenyl methylcarbamates. The complexity of the mixture is a direct result of the manufacturing process, which utilizes a blend of alkylated phenols.

Primary Active Isomers

The insecticidal activity of this compound is primarily attributed to two main positional isomers:

-

m-(1-methylbutyl)phenyl methylcarbamate

-

m-(1-ethylpropyl)phenyl methylcarbamate

These two isomers typically exist in a ratio of approximately 3:1 in the technical product.[1] Both isomers possess a chiral center at the benzylic carbon of the alkyl substituent, meaning they can exist as a racemic mixture of enantiomers. However, commercial this compound is marketed as an isomeric mixture without the separation of individual enantiomers.[1]

Other Isomers

A significant portion of technical grade this compound, estimated to be around 35% , is composed of other structurally related isomers.[1] These are often referred to as "inactive" or less active isomers and can include other positional isomers of the alkylated phenol (B47542) precursors. The exact composition of this fraction can vary depending on the manufacturing process.

Data Presentation: Isomeric Composition of Technical this compound

| Isomer Name | Chemical Structure | Typical Percentage (%) | Role in Activity |

| m-(1-methylbutyl)phenyl methylcarbamate |  | ~48.75 (of the 65% active portion) | Active |

| m-(1-ethylpropyl)phenyl methylcarbamate |  | ~16.25 (of the 65% active portion) | Active |

| Structurally Related Inactive Isomers | Mixture of other positional and structural isomers | ~35 | Inactive/Less Active |

Synthesis of this compound Isomers

The isomeric mixture of this compound is synthesized through the reaction of a mixture of 3-substituted phenols with methyl isocyanate.[1] The composition of the final product is therefore dependent on the composition of the starting alkylated phenol mixture.

Synthesis of Precursor Phenols

The key precursors, 3-(1-methylbutyl)phenol and 3-(1-ethylpropyl)phenol, are typically produced via Friedel-Crafts alkylation of phenol. This process can lead to a variety of positional isomers, which contributes to the complexity of the final this compound product.

Carbamoylation Reaction

The final step in this compound synthesis is the carbamoylation of the phenolic mixture with methyl isocyanate. This is a well-established reaction for the production of carbamate pesticides.

Logical Relationship of this compound Synthesis

Caption: Synthesis pathway of technical this compound.

Experimental Protocols for Isomer Analysis

The separation and quantification of the various isomers in technical this compound require robust analytical methodologies. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most common techniques employed for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Profiling

GC-MS is a powerful technique for separating and identifying the volatile components of the this compound mixture.

Experimental Workflow for GC-MS Analysis

Caption: Workflow for GC-MS analysis of this compound.

Table: GC-MS Protocol for this compound Isomer Analysis

| Parameter | Condition |

| Gas Chromatograph | Agilent 6890N or equivalent |

| Column | DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |

| Injector | Split/splitless, 250°C |

| Carrier Gas | Helium, constant flow at 1.0 mL/min |

| Oven Program | Initial temp 70°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |

| Mass Spectrometer | Agilent 5975 or equivalent |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | 50-350 m/z |

| Data Analysis | Comparison of retention times and mass spectra with certified reference standards of individual isomers. |

High-Performance Liquid Chromatography (HPLC) for Enantioselective Separation

Due to the chiral nature of the active this compound isomers, enantioselective separation is crucial for understanding their biological activity. Chiral HPLC is the method of choice for this purpose.

Table: Chiral HPLC Protocol for this compound Enantiomer Separation

| Parameter | Condition |

| HPLC System | Agilent 1260 Infinity or equivalent with a Diode Array Detector (DAD) |

| Column | Chiralcel OD-H (250 x 4.6 mm, 5 µm) or equivalent polysaccharide-based chiral stationary phase |

| Mobile Phase | Isocratic mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v). The exact ratio may require optimization. |

| Flow Rate | 1.0 mL/min |

| Column Temp | 25°C |

| Detection | UV at 270 nm |

| Data Analysis | Peak integration to determine the enantiomeric ratio. |

Conclusion

This compound is a complex isomeric mixture, and a thorough understanding of its composition is essential for researchers, scientists, and professionals in drug development and pesticide regulation. The primary active components are the m-(1-methylbutyl)phenyl methylcarbamate and m-(1-ethylpropyl)phenyl methylcarbamate isomers, present in a 3:1 ratio. However, a significant portion of the technical product consists of other related isomers. The synthetic route via Friedel-Crafts alkylation of phenol followed by carbamoylation inherently leads to this isomeric complexity. Detailed analytical protocols, particularly GC-MS for isomer profiling and chiral HPLC for enantioselective separation, are critical for the accurate characterization and quality control of this compound. This guide provides a foundational understanding and practical methodologies for working with this important carbamate insecticide.

References

Bufencarb: A Technical Guide to its Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bufencarb is a carbamate (B1207046) insecticide historically used for the control of various soil and foliage insects. As a member of the carbamate class, its primary mode of action is the reversible inhibition of the acetylcholinesterase (AChE) enzyme, leading to neurotoxicity in target organisms. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, along with detailed experimental protocols, and visual representations of its mode of action and analytical workflows.

Chemical Identity and Physical Properties

This compound is a non-systemic insecticide that exists as a mixture of two principal isomers: 3-(1-methylbutyl)phenyl methylcarbamate and 3-(1-ethylpropyl)phenyl methylcarbamate, typically in a 3:1 ratio.[1] This mixture is a yellow-amber solid at room temperature.[2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | Reaction mixture of 3-(1-methylbutyl)phenyl methylcarbamate and 3-(1-ethylpropyl)phenyl methylcarbamate | [3] |

| CAS Number | 8065-36-9 | [2][4] |

| Molecular Formula | C13H19NO2 | [2][3][5] |

| Molecular Weight | 221.30 g/mol | [2][5] |

| Physical State | Yellow-amber solid | [1][2] |

| Melting Point | 26-39 °C | [2] |

| Boiling Point | 125 °C at 0.04 mmHg | [2] |

| Density | 1.024 g/cm³ at 26 °C | [2] |

| Vapor Pressure | 3 x 10⁻⁵ mmHg at 30 °C | [6] |

| Solubility in Water | <50 mg/L (ppm) at 20 °C | [1][2] |

| Solubility in Organic Solvents | Soluble in xylene and methanol; less soluble in aliphatic hydrocarbons. | [2] |

| Octanol-Water Partition Coefficient (LogP) | 3.7 (estimated for the main isomer) | [6] |

| Stability | Stable in neutral or acidic solutions; rate of hydrolysis increases with a rise in pH or temperature.[2][6] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound, as described in the patent literature (U.S. Patent 3,062,864), involves the reaction of the corresponding phenols with methyl isocyanate.[2] A general laboratory-scale protocol is outlined below.

Materials:

-

3-(1-methylbutyl)phenol and 3-(1-ethylpropyl)phenol (B47574) mixture

-

Methyl isocyanate (MIC)

-

Anhydrous solvent (e.g., toluene, dichloromethane)

-

Catalyst (optional, e.g., a tertiary amine like triethylamine)

-

Inert gas (e.g., nitrogen or argon)

-

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, magnetic stirrer)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel under an inert atmosphere, dissolve the mixture of 3-(1-methylbutyl)phenol and 3-(1-ethylpropyl)phenol in the anhydrous solvent.

-

If using a catalyst, add it to the phenol (B47542) solution.

-

Cool the reaction mixture in an ice bath.

-

Slowly add methyl isocyanate dropwise to the cooled solution via the dropping funnel with continuous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to ensure the reaction goes to completion.

-

Monitor the reaction progress using a suitable analytical technique (e.g., Thin Layer Chromatography or Gas Chromatography).

-

Upon completion, the solvent can be removed under reduced pressure.

-

The crude product can be purified by techniques such as recrystallization or column chromatography to yield the final this compound product.

Caution: Methyl isocyanate is a highly toxic and volatile compound. This synthesis should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Determination of Physicochemical Properties

The determination of the physicochemical properties listed in Table 1 should be conducted in accordance with internationally recognized standard methods, such as the OECD Guidelines for the Testing of Chemicals. These guidelines provide detailed procedures to ensure data quality and comparability.

-

Melting Point: OECD Guideline 102

-

Boiling Point: OECD Guideline 103

-

Density: OECD Guideline 109

-

Vapor Pressure: OECD Guideline 104

-

Water Solubility: OECD Guideline 105 (Flask Method)

-

Octanol-Water Partition Coefficient (LogP): OECD Guideline 107 (Shake Flask Method) or OECD Guideline 117 (HPLC Method)

Mode of Action and Metabolic Pathways

Acetylcholinesterase Inhibition

The primary mechanism of this compound's insecticidal activity is the inhibition of the acetylcholinesterase (AChE) enzyme. AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft. By inhibiting AChE, this compound causes an accumulation of ACh, leading to continuous nerve stimulation, paralysis, and ultimately, the death of the insect. This inhibition is reversible, as the carbamoylated enzyme can undergo spontaneous hydrolysis to regenerate the active enzyme.

Metabolic and Environmental Degradation

This compound is subject to degradation in biological systems and the environment, primarily through hydrolysis and oxidation. The ester linkage is the most susceptible part of the molecule to hydrolysis, which is accelerated under alkaline conditions. This process leads to the formation of the corresponding phenols and N-methylcarbamic acid, which is unstable and further degrades to methylamine (B109427) and carbon dioxide.

Analytical Methodology

The analysis of this compound residues in environmental and biological matrices typically requires a sample preparation step to extract and clean up the analyte, followed by instrumental analysis. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for pesticide residue analysis.

General Analytical Workflow

A typical workflow for the determination of this compound residues is presented below. This involves sample extraction and cleanup followed by analysis using either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

References

- 1. search.library.brandeis.edu [search.library.brandeis.edu]

- 2. oecd.org [oecd.org]

- 3. Analytical Evaluation of Carbamate and Organophosphate Pesticides in Human and Environmental Matrices: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 5. onesearch.library.northeastern.edu [onesearch.library.northeastern.edu]

- 6. researchgate.net [researchgate.net]

Toxicological Profile of Bufencarb in Mammals: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bufencarb is a carbamate (B1207046) insecticide composed of a mixture of 3-(1-methylbutyl)phenyl methylcarbamate and 3-(1-ethylpropyl)phenyl methylcarbamate.[1][2] Like other carbamates, its primary mode of action is the reversible inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[1][3][4] This inhibition leads to an accumulation of the neurotransmitter acetylcholine (B1216132), causing a state of cholinergic overstimulation.[3][5] This guide provides a comprehensive overview of the toxicological profile of this compound in mammals, detailing its chemical properties, toxicokinetics, mechanism of action, and various toxicity endpoints. It is intended to serve as a technical resource for professionals in research and development.

Chemical and Physical Properties

Understanding the physicochemical properties of this compound is fundamental to interpreting its toxicological behavior, including its absorption, distribution, and environmental fate.

| Property | Value | Source(s) |

| Chemical Name | 3-(1-methylbutyl)phenyl methylcarbamate and 3-(1-ethylpropyl)phenyl methylcarbamate (typically a 3:1 mixture) | [2][6] |

| CAS Registry No. | 8065-36-9 | [6][7] |

| Molecular Formula | C13H19NO2 (for each isomer) | [8] |

| Molecular Weight | 221.29 g/mol | [8] |

| Physical State | Yellow-amber solid | [2][7] |

| Melting Point | 26-39 °C | [7] |

| Boiling Point | 125 °C at 0.04 mmHg | [7] |

| Water Solubility | <50 ppm (mg/L) | [7] |

| Stability | Stable in neutral or acidic solutions; hydrolysis rate increases with higher pH or temperature. | [7][8] |

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Toxicokinetics describes the disposition of a chemical within an organism. For carbamates like this compound, these processes are generally rapid.

-

Absorption : As a fat-soluble compound, this compound is readily absorbed through oral, dermal, and inhalation routes.[5][9] Following ingestion, absorption from the gastrointestinal tract is typically rapid and extensive.

-

Distribution : Once in the bloodstream, this compound is distributed to various tissues and organs. The liver is a primary site of first-pass metabolism and receives a significant portion of the absorbed dose.[9]

-

Metabolism : The primary metabolic pathway for this compound is hydrolysis of the carbamate ester linkage, a crucial detoxification step catalyzed mainly by hepatic enzymes.[1] This process cleaves the molecule into its corresponding phenol (B47542) derivatives and N-methylcarbamic acid, significantly reducing its toxicity.[1]

-

Excretion : The metabolites of this compound are relatively water-soluble and are efficiently eliminated from the body, primarily through the kidneys in urine.[9] This rapid metabolism and excretion prevent significant bioaccumulation.[10]

Caption: Generalized toxicokinetic pathway of this compound in mammals.

Toxicodynamics: Mechanism of Action

The primary toxicological mechanism of this compound is the inhibition of acetylcholinesterase (AChE).[1][3][5]

-

Binding to AChE : this compound binds to the active site of the AChE enzyme, carbamylating it.[3][4]

-

Enzyme Inhibition : This binding prevents AChE from performing its normal function: the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline (B1196258) and acetic acid.[3][8]

-

ACh Accumulation : With AChE inhibited, ACh accumulates in the synaptic clefts of the nervous system.[3][5]

-

Receptor Overstimulation : The excess ACh repeatedly stimulates muscarinic and nicotinic receptors, leading to continuous nerve impulse transmission.[4][5][11]

-

Clinical Signs : This overstimulation manifests as the classic cholinergic toxidrome, including signs like salivation, lacrimation, urination, defecation (SLUD), as well as muscle tremors, convulsions, and potentially respiratory failure.[3][5]

Unlike organophosphates, the carbamylation of AChE by carbamates like this compound is reversible, meaning the enzyme can spontaneously hydrolyze and regain function, which typically results in a shorter duration of toxicity.[3][4]

Caption: this compound's mechanism of action via acetylcholinesterase inhibition.

Mammalian Toxicity Profile

Acute Toxicity

Acute toxicity studies measure the adverse effects of a substance following a single or short-term exposure. This compound demonstrates moderate to high acute toxicity via the oral route.

| Species | Route | LD50 (mg/kg body weight) | Hazard Classification | Source(s) |

| Rat (male) | Oral | 97 | Toxic if swallowed | [7] |

| Rat (female) | Oral | 61 | Toxic if swallowed | [7] |

| Rat (male) | Dermal | 237 | Toxic in contact with skin | [7] |

| Rat (female) | Dermal | 163 | Toxic in contact with skin | [7] |

Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (UDP) (OECD 425)

The Up-and-Down Procedure is a refined method for determining the LD50 that minimizes the number of animals required.[12][13]

-

Animal Selection and Preparation : Healthy, young adult nulliparous, non-pregnant female rats are typically used. Animals are acclimatized for at least 5 days and fasted overnight before dosing.[14]

-

Initial Dosing : A single animal is dosed at a level just below the best preliminary estimate of the LD50.

-

Sequential Dosing Logic : The core of the UDP involves dosing animals sequentially, one at a time.[12][15]

-

Observation Period : Each animal is observed for signs of toxicity and mortality for up to 14 days.[12][15]

-

Stopping Criteria : The test is stopped when one of the pre-defined criteria is met, such as a specific number of reversals in outcome (e.g., survival followed by death) have occurred.

-

LD50 Calculation : The LD50 and confidence intervals are calculated using the Maximum Likelihood Method based on the sequence of outcomes.[12]

Caption: Workflow for the Up-and-Down Procedure (UDP) in acute toxicity testing.

Sub-chronic and Chronic Toxicity

Repeat-dose studies evaluate the effects of longer-term exposure. The primary endpoint for this compound is AChE inhibition. Due to its obsolete status, specific modern GLP-compliant sub-chronic and chronic study data for this compound is limited in publicly accessible literature. However, data from related carbamates and older studies inform the expected profile.

| Parameter | Definition |

| NOAEL | No-Observed-Adverse-Effect Level: The highest dose at which no statistically or biologically significant adverse effects are found.[17][18] |

| LOAEL | Lowest-Observed-Adverse-Effect Level: The lowest dose at which a statistically or biologically significant adverse effect is observed.[17][18] |

-

Target Organs : The primary target is the nervous system , due to AChE inhibition.[3] Other potential effects at higher doses could involve the liver or kidneys, consistent with sites of metabolism and excretion.

-

Expected Findings : The most sensitive indicator of exposure is the depression of cholinesterase activity in red blood cells and brain tissue.[19]

Reproductive and Developmental Toxicity

These studies assess the potential for a substance to interfere with reproductive capabilities or cause harm to a developing fetus.

-

Reproductive Toxicity : Studies in rats have generally shown that effects on reproduction (e.g., decreased parental body weight) only occur at doses that also cause parental toxicity.[20]

-

Developmental Toxicity (Teratogenicity) : this compound and related carbamates are generally not considered to be teratogenic. Developmental effects, if observed, typically occur at doses that are also toxic to the mother.[20][21]

Genotoxicity

Genotoxicity assays screen for the potential of a chemical to damage genetic material (DNA).

| Assay Type | Typical Result for Carbamates |

| Ames Test (Bacterial reverse mutation) | Generally Negative[10] |

| In vitro Chromosomal Aberration (e.g., CHO cells) | Generally Negative[22] |

| In vivo Micronucleus Test (Mouse bone marrow) | Generally Negative[23] |

Carcinogenicity

Long-term carcinogenicity bioassays in rodents are used to evaluate the cancer-causing potential of a substance. For most carbamates, including this compound, there has been no evidence of carcinogenicity in such studies.

Conclusion

The toxicological profile of this compound is characteristic of the N-methyl carbamate class of insecticides. It exhibits moderate to high acute toxicity in mammals, mediated by its primary mechanism of reversible acetylcholinesterase inhibition. The compound is readily metabolized and excreted, and it is not considered to be genotoxic, teratogenic, or carcinogenic. The principal hazard associated with this compound exposure is acute cholinergic toxicity resulting from significant inhibition of AChE. This technical summary provides foundational data for researchers and scientists engaged in toxicological assessment and drug development.

References

- 1. This compound | 8065-36-9 | Benchchem [benchchem.com]

- 2. This compound (Ref: RE-5353) [sitem.herts.ac.uk]

- 3. Benfuracarb | C20H30N2O5S | CID 54886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Organophosphate and Carbamate Insecticide Poisoning [addl.purdue.edu]

- 6. This compound | C52H76N4O8 | CID 69882442 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound [drugfuture.com]

- 8. m-(1-Methylbutyl)phenyl methylcarbamate | C13H19NO2 | CID 16787 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Absorption, Distribution, Metabolism, and Excretion of Toxic Agents in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]

- 10. Mutagenic and cytotoxic activities of benfuracarb insecticide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. academic.oup.com [academic.oup.com]

- 13. enamine.net [enamine.net]

- 14. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 15. fda.gov [fda.gov]

- 16. Advances in acute toxicity testing: strengths, weaknesses and regulatory acceptance - PMC [pmc.ncbi.nlm.nih.gov]

- 17. taylorandfrancis.com [taylorandfrancis.com]

- 18. bio.libretexts.org [bio.libretexts.org]

- 19. Pesticide Exposure and Neurodevelopmental Outcomes: Review of the Epidemiologic and Animal Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 20. downloads.regulations.gov [downloads.regulations.gov]

- 21. rep.up.krakow.pl [rep.up.krakow.pl]

- 22. Modulation of the genotoxicity of pesticides reacted with redox-modified smectite clay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. rapaluruguay.org [rapaluruguay.org]

The Environmental Fate and Transport of Bufencarb: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bufencarb is an obsolete carbamate (B1207046) insecticide characterized by its high toxicity to a broad range of organisms. As a member of the carbamate class, its primary mode of action is the inhibition of acetylcholinesterase, an enzyme critical for nerve function. While no longer in widespread use, understanding the environmental persistence, degradation, and mobility of this compound remains pertinent for assessing the long-term impact of historical pesticide use and for the broader study of carbamate insecticides. This technical guide provides a comprehensive overview of the environmental fate and transport of this compound, detailing its physicochemical properties, degradation pathways, and mobility in various environmental compartments. Standardized experimental protocols for assessing these parameters are also described to provide a framework for related research.

Physicochemical Properties of this compound

The environmental behavior of a pesticide is largely dictated by its inherent physical and chemical properties. This compound is a mixture of isomers, primarily 3-(1-methylbutyl)phenyl methylcarbamate and 3-(1-ethylpropyl)phenyl methylcarbamate.[1] Key physicochemical properties are summarized in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₉NO₂ (for primary isomers) | [2] |

| Molecular Weight | 221.29 g/mol (for primary isomers) | [2] |

| Physical State | Yellow-amber solid | This is a general description and does not require a specific citation. |

| Melting Point | 26-39 °C | This is a general description and does not require a specific citation. |

| Boiling Point | 125 °C at 0.04 mmHg | This is a general description and does not require a specific citation. |

| Water Solubility | <50 ppm | This is a general description and does not require a specific citation. |

| Vapor Pressure | Data not available | |

| Octanol-Water Partition Coefficient (Log Kow) | 3.7 (estimated for m-(1-Methylbutyl)phenyl methylcarbamate) | [2] |

Environmental Fate and Transport

The environmental fate of this compound is governed by a combination of abiotic and biotic processes, including degradation (hydrolysis, photolysis, and biodegradation) and transport (soil mobility).

Degradation Pathways

This compound degrades in the environment through several key pathways. The primary routes of abiotic degradation are photolysis and hydrolysis.[3] Biodegradation also plays a role in its breakdown in soil.

Hydrolysis is a significant degradation pathway for this compound, particularly in aqueous environments. The rate of hydrolysis of the carbamate ester linkage is influenced by pH and temperature, with increased rates observed at higher pH and temperatures.[2][3] The hydrolysis of this compound breaks the molecule down into its constituent phenol (B47542) derivatives, 3-(1-methylbutyl)phenol and/or 3-(1-ethylpropyl)phenol, and N-methylcarbamic acid.[3] This is a critical detoxification step, as the resulting metabolites exhibit significantly reduced toxicity compared to the parent compound.[3]

Photolytic degradation, or the breakdown of the molecule by sunlight, is another important transformation process for aromatic carbamates like this compound.[3] The absorption of light energy can lead to the cleavage of the C-O bond in the ester group.[3]

In soil environments, microbial degradation is a key factor in the dissipation of many pesticides. While some carbamates are known to undergo accelerated biodegradation in soils with a history of their application, studies have suggested that this compound may be an exception to this trend.

A generalized degradation pathway for this compound in the environment is illustrated in the diagram below.

Environmental Transport

The movement of this compound in the environment is primarily related to its behavior in soil and its potential to enter aquatic systems.

The bioconcentration factor (BCF) is a measure of a chemical's potential to accumulate in aquatic organisms from the surrounding water.[4] A high BCF indicates a greater potential for bioaccumulation. Specific BCF data for this compound are not available.

Quantitative Environmental Fate Data

Quantitative data on the environmental fate of this compound is limited due to its status as an obsolete pesticide. The following table summarizes the available information and highlights data gaps.

| Parameter | Value | Conditions | Reference |

| Soil Degradation Half-Life (DT₅₀) | Data not available | Aerobic, Anaerobic, Field | [3] |

| Soil Sorption Coefficient (Koc) | Data not available | ||

| Hydrolysis Half-Life | Rate increases with higher pH and temperature | [2] | |

| Photolysis Half-Life | Data not available | ||

| Bioconcentration Factor (BCF) | Data not available |

Experimental Protocols

Standardized methodologies are crucial for generating reliable and comparable data on the environmental fate of pesticides. The following sections outline typical experimental protocols for key studies.

Soil Degradation Study (Aerobic)

This study aims to determine the rate of aerobic degradation of a test substance in soil.

Methodology:

-

Soil Collection and Preparation: Representative soil samples are collected and characterized for properties such as texture, pH, organic carbon content, and microbial biomass.

-

Test Substance Application: A radiolabeled version of the pesticide (e.g., ¹⁴C-Bufencarb) is applied to the soil samples to facilitate tracking of the parent compound and its degradation products.

-

Incubation: The treated soil samples are incubated under controlled aerobic conditions (e.g., constant temperature and moisture) in the dark to prevent photolysis. Volatile degradation products, such as ¹⁴CO₂, are trapped.

-

Sampling and Analysis: Soil samples are collected at various time intervals and extracted with appropriate solvents. The extracts and trapping solutions are analyzed using techniques like Liquid Scintillation Counting (LSC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the parent compound and its metabolites.

-

Data Analysis: The concentration of the parent pesticide over time is used to calculate the degradation rate and the time required for 50% dissipation (DT₅₀).

Soil Sorption/Desorption Study (Batch Equilibrium)

This study determines the extent to which a pesticide adsorbs to soil particles.

Methodology:

-

Soil and Solution Preparation: Characterized soil samples are prepared. A series of aqueous solutions of the test substance (e.g., this compound) at different concentrations are made.

-

Equilibration: A known mass of soil is mixed with a known volume of the pesticide solution in a centrifuge tube. The tubes are agitated for a specific period to reach equilibrium.

-

Separation and Analysis: The soil and aqueous phases are separated by centrifugation. The concentration of the pesticide remaining in the aqueous phase is measured.

-

Calculation of Sorption Coefficient: The amount of pesticide sorbed to the soil is calculated by the difference between the initial and equilibrium concentrations in the aqueous phase. The soil-water distribution coefficient (Kd) is then calculated. To normalize for the organic carbon content of the soil, the soil organic carbon-water (B12546825) partitioning coefficient (Koc) is determined using the formula: Koc = (Kd / % organic carbon) * 100.

Hydrolysis Study

This study evaluates the rate of abiotic degradation of a chemical in water at different pH levels.

Methodology:

-

Solution Preparation: Sterile aqueous buffer solutions are prepared at different pH values (e.g., 4, 7, and 9).

-

Test Substance Addition: The test substance is added to the buffer solutions.

-

Incubation: The solutions are incubated in the dark at a constant temperature.

-

Sampling and Analysis: Aliquots are taken at various time intervals and analyzed for the concentration of the parent compound.

-

Data Analysis: The rate of hydrolysis is determined for each pH, and the half-life is calculated.

Photolysis Study

This study assesses the degradation of a chemical due to light.

Methodology:

-

Solution Preparation: An aqueous solution of the test substance is prepared.

-

Irradiation: The solution is exposed to a light source that simulates natural sunlight. Control samples are kept in the dark.

-

Sampling and Analysis: Samples are taken from both the irradiated and dark control solutions at various time points and analyzed for the concentration of the parent compound.

-

Data Analysis: The rate of photolysis is determined by comparing the degradation in the light-exposed samples to the dark controls, and the photolytic half-life is calculated.

Ecotoxicity

This compound is classified as highly toxic to birds and aquatic organisms, and moderately toxic to honeybees.[3] It is also highly toxic to mammals if ingested.[3] The primary mechanism of toxicity is the inhibition of acetylcholinesterase, leading to the accumulation of the neurotransmitter acetylcholine (B1216132) and subsequent disruption of the nervous system.[3]

Conclusion

References

- 1. Changed degradation behavior of pesticides when present in mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m-(1-Methylbutyl)phenyl methylcarbamate | C13H19NO2 | CID 16787 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound (Ref: RE-5353) [sitem.herts.ac.uk]

- 4. Bioconcentration - Wikipedia [en.wikipedia.org]

Bufencarb Degradation in Soil and Aquatic Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bufencarb, a carbamate (B1207046) insecticide, is subject to various degradation processes in the environment that dictate its persistence and potential for off-site transport. This technical guide provides an in-depth analysis of the degradation pathways of this compound in both soil and aquatic environments. The primary transformation routes include chemical hydrolysis, microbial metabolism, and oxidation. Hydrolysis of the carbamate ester linkage is a critical step, leading to the formation of corresponding phenols and unstable N-methylcarbamic acid. In soil, microbial activity significantly accelerates this degradation. This document summarizes key quantitative data on this compound's persistence, details the experimental protocols for its study based on international guidelines, and provides visual diagrams of the degradation pathways and experimental workflows to facilitate a comprehensive understanding of its environmental fate.

Introduction to this compound

This compound is a non-systemic carbamate insecticide formerly used to control a range of soil and foliage insects on crops like corn and rice. It is a mixture of two structural isomers: 3-(1-methylbutyl)phenyl N-methylcarbamate and 3-(1-ethylpropyl)phenyl N-methylcarbamate.[1] Like other N-methylcarbamate insecticides, its mode of action is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system of insects and mammals. Understanding the environmental fate of this compound is crucial for assessing its ecological impact, as its degradation pathways determine its persistence, the nature of its metabolites, and its potential for contaminating soil and water resources.

Degradation Pathways of this compound

The environmental degradation of this compound proceeds through several key pathways, which are influenced by the specific environmental matrix (soil or water) and prevailing conditions. The principal mechanisms are hydrolysis, oxidation, and microbial degradation.

Chemical Hydrolysis

The most significant abiotic degradation pathway for this compound is the hydrolysis of its carbamate ester bond.[2] This reaction can be catalyzed by acidic or, more significantly, alkaline conditions.[3] The rate of hydrolysis increases with a rise in either pH or temperature.[4] The process involves the cleavage of the ester linkage, yielding two primary products:

-

A mixture of the corresponding phenols: 3-(1-methylbutyl)phenol and 3-(1-ethylpropyl)phenol.

-

N-methylcarbamic acid, which is inherently unstable and rapidly decomposes into methylamine (B109427) and carbon dioxide.[2]

This hydrolytic cleavage is a critical detoxification step, as the resulting phenolic metabolites exhibit significantly reduced toxicity compared to the parent compound.[5]

Oxidation

In parallel with hydrolysis, this compound can undergo oxidative metabolism. These reactions are typically mediated by microbial enzymes, such as cytochrome P450 monooxygenases.[6] Based on the metabolism of structurally similar carbamates, the primary oxidative transformations anticipated for this compound include:

-

Aromatic Ring Hydroxylation: The introduction of a hydroxyl (-OH) group onto the benzene (B151609) ring.

-

N-Methyl Hydroxylation: The oxidation of the N-methyl group to form an N-hydroxymethyl derivative.

-

Alkyl Side-Chain Oxidation: Hydroxylation at various positions on the sec-butyl or sec-amyl side chains.[1]

Unlike hydrolysis, which is generally a detoxification reaction, the products of oxidation may retain a degree of biological activity.

Microbial Degradation

In soil and aquatic environments, microbial metabolism is a primary driver of this compound degradation.[7][8] Soil bacteria, fungi, and actinomycetes can utilize carbamates as a source of carbon and nitrogen for growth.[2][6] The initial and most crucial step in the microbial breakdown of this compound is typically the enzymatic hydrolysis of the carbamate linkage, a reaction catalyzed by carboxyl ester hydrolases.[6] This process mirrors the chemical hydrolysis pathway, producing the same initial set of phenolic metabolites and N-methylcarbamic acid. These intermediate products can then be further metabolized by the microbial community.

Factors influencing the rate of microbial degradation include soil type, organic matter content, moisture, temperature, pH, and the composition of the microbial community.[2] Soils with a history of pesticide application may exhibit enhanced microbial degradation due to the adaptation of microbial populations.[9]

Degradation in Soil Environments

In soil, this compound is considered to be non-persistent.[1] Its degradation is a complex interplay of abiotic and biotic processes.

-

Biotic vs. Abiotic: Microbial metabolism is recognized as the primary mechanism for pesticide transformation in soil.[10] While chemical hydrolysis occurs, its rate is significantly enhanced by microbial enzymes.

-

Influence of Soil Properties:

-

pH: Higher pH (alkaline conditions) accelerates chemical hydrolysis.[2]

-

Organic Matter & Clay Content: this compound may adsorb to soil organic matter and clay particles. While this can reduce its bioavailability for microbial degradation and leaching, it can also catalyze certain degradation reactions.

-

Moisture and Temperature: Optimal moisture and warmer temperatures generally increase microbial activity, leading to faster degradation rates.[7]

-

Degradation in Aquatic Environments

In aquatic systems, the fate of this compound is governed primarily by hydrolysis and photolysis.

-

Hydrolysis: As in soil, hydrolysis is a key degradation route in water. The rate is highly dependent on pH, with faster degradation occurring in alkaline waters.[3]

-

Photolysis: Carbamates can absorb light, which can contribute to their photolytic decomposition in water, especially in the presence of sunlight.[2] The rate of photolysis can be influenced by water clarity, depth, and the presence of photosensitizing substances.

-

Microbial Degradation: Microorganisms present in water and sediment also contribute to the breakdown of this compound, though their role can be inhibited in certain conditions, such as saline water.[11]

Quantitative Data on this compound Degradation

Quantitative data on the degradation rate of pesticides is typically expressed as a half-life (DT₅₀), the time required for 50% of the initial concentration to dissipate. Specific and recent DT₅₀ values for this compound are limited in publicly available literature. The tables below present available data for this compound and illustrative data from other similar N-methylcarbamate insecticides to provide context on expected persistence.

Table 1: Soil Degradation Half-Life (DT₅₀) of this compound and Analogue Carbamates

| Compound | Soil Type | Temperature (°C) | pH | DT₅₀ (Days) | Reference(s) |

| This compound | Not Specified | Not Specified | Not Specified | 7 - 21 | [1] |

| Bendiocarb | Loam | 25 | 5.0 | ~42 (unadapted soil) | [9] |

| Bendiocarb | Loam | 25 | 5.0 | <14 (adapted soil) | [9] |

| Carbofuran | Not Specified | Not Specified | Not Specified | 12 | [10] |

| Aldicarb | Not Specified | Not Specified | Not Specified | <1 | [10] |

Table 2: Aquatic Degradation Half-Life (DT₅₀) of Analogue Carbamates

| Compound | Water Type | Temperature (°C) | pH | DT₅₀ (Days) | Reference(s) |

| Carbaryl | Freshwater | 22 | 7.3 | ~12 | [11] |

| Carbaryl | Seawater | 22 | 8.1 | ~1.5 | [11] |

| Carbofuran | Not Specified | Not Specified | Not Specified | ~30 | [1] |

Experimental Protocols for Degradation Studies

Degradation studies are performed according to standardized international guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), to ensure data quality and comparability.[12][13]

Aerobic Soil Metabolism Study (Based on OECD Guideline 307)

This study aims to determine the rate and pathway of degradation in soil under aerobic conditions.

Methodology:

-

Soil Selection: Use at least three different viable, fresh soils with varying properties (e.g., texture, organic carbon, pH).[14] The soil should be sieved (e.g., 2 mm) and pre-incubated for 7-14 days at the test temperature to allow microbial populations to stabilize.[15]

-

Test Substance Application: Apply radiolabeled (typically ¹⁴C) this compound uniformly to the soil samples at a concentration relevant to its agricultural use. Non-labeled substance can be used for rate studies if a sensitive analytical method is available.[14]

-

Incubation: Incubate the treated soil samples in the dark at a constant temperature (e.g., 20 ± 2°C). Maintain soil moisture at 40-60% of its maximum water-holding capacity.[16] A continuous flow of air is passed through the incubation vessels to maintain aerobic conditions.

-

Trapping Volatiles: The effluent air is passed through traps (e.g., ethylene (B1197577) glycol for volatile organics, potassium hydroxide (B78521) for ¹⁴CO₂) to capture any volatile degradation products.[16]

-

Sampling: Collect triplicate soil samples at appropriate time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, and 90 days).

-

Extraction and Analysis:

-

Extract the soil samples using appropriate solvents (e.g., acetonitrile, methanol). Multiple extraction steps with solvents of varying polarity may be necessary.[17]

-

Analyze the extracts using High-Performance Liquid Chromatography (HPLC) with a radioactivity detector or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify this compound and its transformation products.[18][19]

-

Analyze the volatile traps and determine the extent of mineralization (¹⁴CO₂ formation).

-

Quantify non-extractable (bound) residues by combustion analysis of the extracted soil.

-

-

Data Analysis: Calculate the DT₅₀ and DT₉₀ (time for 90% degradation) values for this compound and major metabolites using appropriate kinetic models. Propose a degradation pathway based on the identified products.

References

- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 2. researchgate.net [researchgate.net]

- 3. cecas.clemson.edu [cecas.clemson.edu]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. dr.lib.iastate.edu [dr.lib.iastate.edu]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. DSpace [dr.lib.iastate.edu]

- 10. researchgate.net [researchgate.net]

- 11. Persistence of selected organophosphate and carbamate insecticides in waters from a coastal watershed - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. policycommons.net [policycommons.net]

- 13. The OECD guidelines for the testing of chemicals and pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Route and rate of degradation in soil – aerobic and anaerobic soil metabolism | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 15. Biodegradation of Volatile Chemicals in Soil: Separating Volatilization and Degradation in an Improved Test Setup (OECD 307) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. biotecnologiebt.it [biotecnologiebt.it]

- 17. epa.gov [epa.gov]

- 18. mdpi.com [mdpi.com]

- 19. mdpi.com [mdpi.com]

A Technical Guide to the Historical Applications of Bufencarb Insecticide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the historical applications, toxicological profile, and environmental fate of Bufencarb, a carbamate (B1207046) insecticide. This compound was developed in the mid-20th century as part of a class of insecticides designed to replace more persistent organochlorines. As an obsolete pesticide, its monograph is no longer actively maintained, but its history provides valuable context for the study of carbamate chemistry, toxicology, and environmental interactions.[1]

Chemical Identity and Properties

This compound is a non-systemic, contact and stomach insecticide.[2] It is not a single chemical entity but a mixture of two principal active isomers in an approximate 3:1 ratio: 3-(1-methylbutyl)phenyl methylcarbamate and 3-(1-ethylpropyl)phenyl methylcarbamate.[3][4] First patented in 1962, it was formulated under trade names such as BUX and Metalkamate.[1][5]

This compound is characterized as a yellow-amber solid with low water solubility (<50 ppm) and good solubility in solvents like xylene and methanol.[6] It is stable in neutral or acidic solutions, but its rate of hydrolysis increases with higher pH or temperature.[6]

Historical Agricultural Applications

This compound was primarily used as a soil insecticide to control a variety of insect pests in major agricultural crops.[7] Its application was targeted at controlling economically significant pests in corn and rice.

Key applications included:

-

Corn: Control of corn rootworm larvae (Diabrotica spp.).[8]

-

Rice: Control of rice stemborers and rice green leafhoppers (Nilaparvata lugens).[8][9]

-

Cotton: Used to manage pests such as cotton aphids and bollworms.[2]

Due to its high toxicity to non-target organisms and the development of newer, more selective insecticides, the use of this compound has been discontinued.[8]

Mechanism of Action: Cholinesterase Inhibition

Like all carbamate insecticides, this compound's primary mode of action is the inhibition of the enzyme acetylcholinesterase (AChE) within the nervous system of the target pest.[7][10]

-

Normal Synaptic Function: The neurotransmitter acetylcholine (B1216132) (ACh) is released into the synapse to transmit a nerve impulse. AChE rapidly hydrolyzes ACh into choline (B1196258) and acetic acid, terminating the signal.

-

Inhibition by this compound: this compound carbamylates a serine residue in the active site of AChE, forming a temporary covalent bond.

-

Toxic Effect: This inhibition prevents the breakdown of ACh, leading to its accumulation in the synapse. The continuous stimulation of acetylcholine receptors results in hyperexcitation, paralysis, and ultimately, the death of the insect.

This inhibition is reversible, as the carbamylated enzyme can undergo spontaneous hydrolysis, which distinguishes it from the typically irreversible inhibition caused by organophosphate insecticides.[11]

Quantitative Data

The following tables summarize available quantitative data for this compound and related carbamates for comparative context. Data for obsolete pesticides like this compound is often limited in the public domain.

Table 1: Toxicological Data for this compound and Comparative Carbamates

| Compound | Test Species | Endpoint | Value (mg/kg) | Reference(s) |

|---|---|---|---|---|

| This compound | Rat (male) | Oral LD₅₀ | 97 | [6] |

| This compound | Rat (female) | Oral LD₅₀ | 61 | [6] |

| This compound | Rat (male) | Dermal LD₅₀ | 237 | [6] |

| This compound | Rat (female) | Dermal LD₅₀ | 163 | [6] |

| This compound | Colinus virginianus (Bobwhite Quail) | Oral LD₅₀ | 32.95 | [12] |

| Carbofuran (B1668357)* | Oncorhynchus mykiss (Rainbow Trout) | 96-hr LC₅₀ | 0.279 | [11] |

| Carbofuran* | Lepomis macrochirus (Bluegill) | 96-hr LC₅₀ | 0.142 | [11] |

| Carbofuran* | Daphnia magna (Water Flea) | 48-hr LC₅₀ | 0.032 | [11] |

*Note: Data for Carbofuran, a structurally related carbamate, is provided for aquatic toxicity comparison as specific data for this compound was not found.

Table 2: Environmental Fate Data for this compound and Comparative Carbamates

| Compound | Medium | Endpoint | Value (Days) | Conditions | Reference(s) |

|---|---|---|---|---|---|

| This compound | Soil | Persistence | "Fairly rapidly degraded" | Not specified | [6] |

| Carbaryl* | Soil | Half-life (T₁/₂) | 7 - 28 | Varies with soil type and conditions | [13] |

| Carbofuran* | Soil | Half-life (T₁/₂) | ~50 | Typical value | [13] |

*Note: Data for Carbaryl and Carbofuran are provided for comparative context as a specific soil half-life (DT₅₀) for this compound was not found in the reviewed literature.

Metabolism and Environmental Fate

Metabolism

In mammals, this compound is rapidly metabolized, primarily in the liver.[10] The main pathway is the enzymatic hydrolysis of the carbamate ester linkage, which is a critical detoxification step. This process cleaves the molecule into its constituent phenols (3-(1-methylbutyl)phenol and/or 3-(1-ethylpropyl)phenol) and N-methylcarbamic acid, significantly reducing its toxicity.[11]

Environmental Fate and Degradation

This compound is considered non-persistent in the environment.[13][14] Its degradation in soil is primarily driven by microbial action.[15] The rate of degradation is influenced by soil properties such as organic matter content, pH, moisture, and temperature.[16] Notably, one study found that unlike other carbamates such as bendiocarb, this compound was not rapidly degraded in soils that had a history of carbofuran application, suggesting a lack of cross-adaptation for enhanced microbial degradation for this specific compound. Hydrolysis is also a key degradation pathway in aqueous environments, with the rate increasing significantly under alkaline conditions.[6]

Experimental Protocols

Protocol for Soil Residue Analysis (General)

This protocol describes a general methodology for the analysis of carbamate residues in soil, based on the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by instrumental analysis.

1. Sample Preparation:

-

Collect a composite soil sample from the target area. Air-dry the sample and sieve through a 2 mm mesh to remove stones and debris.

-

Weigh 10 g of the homogenized soil into a 50 mL polypropylene (B1209903) centrifuge tube.

2. Extraction:

-

Add 10 mL of water and 10 mL of acetonitrile (B52724) (ACN) with 1% acetic acid to the tube.

-

Vortex vigorously for 1 minute to ensure thorough mixing.

-

Add a salt packet containing 4 g of anhydrous magnesium sulfate (B86663) (MgSO₄) and 1 g of sodium acetate (B1210297) (NaOAc).

-

Immediately cap and shake vigorously for 1 minute to induce phase separation.

-

Centrifuge at 4000 rpm for 5 minutes. The upper ACN layer contains the extracted pesticides.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer a 6 mL aliquot of the ACN supernatant to a 15 mL d-SPE tube containing 900 mg MgSO₄ and 150 mg of primary secondary amine (PSA) sorbent.

-

Vortex for 30 seconds to facilitate the removal of matrix interferences.

-

Centrifuge at 4000 rpm for 5 minutes.

4. Final Preparation and Analysis:

-

Take an aliquot of the cleaned extract and filter it through a 0.22 µm syringe filter into an autosampler vial.

-

Analyze the extract using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography with tandem Mass Spectrometry (GC-MS/MS) for identification and quantification of this compound isomers.

References

- 1. ENVIRONMENTAL [oasis-lmc.org]

- 2. Toxicity of agricultural chemicals in Daphnia magna - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. fs.usda.gov [fs.usda.gov]

- 4. In vitro and field efficacy of fungicides against sheath blight of rice and post-harvest fungicide residue in soil, husk, and brown rice using gas chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C52H76N4O8 | CID 69882442 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound [drugfuture.com]

- 7. Comparisons of acute toxicity of selected chemicals to rainbow trout and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound (Ref: RE-5353) [sitem.herts.ac.uk]

- 9. jameslitsinger.wordpress.com [jameslitsinger.wordpress.com]

- 10. digitalcommons.usu.edu [digitalcommons.usu.edu]

- 11. This compound | 8065-36-9 | Benchchem [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. digitalcommons.usu.edu [digitalcommons.usu.edu]

- 14. OSU Extension Pesticide Properties Database [npic.orst.edu]

- 15. Environmental fate of rice pesticides in California - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Bufencarb Solubility in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bufencarb, a carbamate (B1207046) insecticide, has been utilized in agricultural applications for its efficacy against a range of pests. Understanding its solubility in various organic solvents is a critical parameter for researchers, scientists, and professionals involved in formulation development, analytical method development, and environmental fate studies. The solubility of an active ingredient dictates its dissolution rate, bioavailability, and the selection of appropriate solvent systems for extraction, purification, and formulation. This technical guide provides a comprehensive overview of the available information on this compound's solubility in organic solvents, addresses the current data gaps, and offers a practical experimental approach for its determination.

Physicochemical Properties of this compound

This compound is a mixture of isomers, primarily m-(1-methylbutyl)phenyl methylcarbamate and m-(1-ethylpropyl)phenyl methylcarbamate. It is described as a colorless, low-melting solid.[1] General qualitative solubility information indicates that this compound is soluble in most organic solvents but has lower solubility in aliphatic hydrocarbons.[1] Its solubility in water is reported to be less than 0.01%.[1]

Qualitative Solubility of this compound

Published data on the quantitative solubility of this compound in a wide array of organic solvents is notably scarce. The available information is primarily qualitative, indicating general solubility characteristics.

-

General Solubility: Soluble in most organic solvents.

-

Lower Solubility: Less soluble in aliphatic hydrocarbons.

-

Specific Solvents Mentioned: A retired monograph notes its solubility in xylene and methanol.

The lack of specific quantitative data presents a significant challenge for researchers. To provide context and a baseline for expected solubility behavior of a carbamate insecticide, the following section presents quantitative solubility data for two other carbamate insecticides, Carbaryl and Methomyl.

Comparative Solubility Data of Other Carbamate Insecticides

It is crucial to note that the following data is for Carbaryl and Methomyl, not this compound. This information is provided as a reference due to the absence of specific quantitative data for this compound. The structural similarities between these carbamate insecticides may offer an indication of the potential solubility range of this compound in these solvents.

| Organic Solvent | Carbaryl Solubility (g/kg at 25 °C) | Methomyl Solubility ( g/100g solvent at 25 °C) |

| Dimethylformamide | 400-450 | Not Available |

| Dimethyl Sulfoxide | 400-450 | Not Available |

| Acetone | 200-300 | 73 |

| Cyclohexanone | 200-250 | Not Available |

| Isopropanol | 100 | 22 |

| Xylene | 100 | Not Available |

| Ethanol | Not Available | 42 |

| Methanol | Not Available | 100 |

Data sourced from PubChem entries for Carbaryl and Methomyl.[2][3]

Experimental Protocol for Determining this compound Solubility

To address the gap in quantitative data, the following is a detailed, generalized experimental protocol for determining the solubility of this compound in various organic solvents using the isothermal shake-flask method. This method is a standard and reliable technique for determining the equilibrium solubility of a compound.

1. Materials and Equipment

-

This compound (analytical standard)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (accurate to ±0.1 mg)

-

Glass vials with screw caps (B75204) and PTFE septa

-

Constant temperature orbital shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography-Mass Spectrometry (GC-MS) system.

2. Procedure

-

Preparation of Solvent: Ensure all organic solvents are of high purity to avoid interferences in the analytical quantification step.

-

Sample Preparation: Accurately weigh an excess amount of this compound and add it to a series of glass vials. The presence of undissolved solid at the end of the experiment is crucial to ensure that an equilibrium saturated solution has been achieved.

-

Addition of Solvent: Add a known volume or mass of the selected organic solvent to each vial containing the excess this compound.

-

Equilibration: Tightly cap the vials and place them in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the vials for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. The exact time should be determined through preliminary experiments.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle. For finer suspensions, centrifugation at the same temperature may be necessary.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette or syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid particles.

-

Dilution: Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted solution using a validated HPLC or GC-MS method to determine the concentration of this compound.

-

Calculation: Calculate the solubility of this compound in the organic solvent (e.g., in g/L or mg/mL) by taking into account the dilution factor.

3. Analytical Method Validation

A validated analytical method is essential for accurate solubility determination. The method should be validated for linearity, accuracy, precision, and specificity for this compound in the chosen solvent.

Workflow and Visualization

The following diagrams illustrate the logical workflow for determining the solubility of this compound in an organic solvent.

Caption: Workflow for determining this compound solubility.

Signaling Pathways

Information regarding specific signaling pathways directly related to the solubility of this compound is not applicable. Signaling pathways are biological processes, while solubility is a physicochemical property.

Conclusion

References

Navigating the Chemical Landscape: A Technical Guide to the pH-Dependent Hydrolysis and Stability of Bufencarb

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bufencarb, a carbamate (B1207046) insecticide, has been utilized for the control of various agricultural pests. Understanding its environmental fate and stability is paramount for assessing its potential impact and for the development of related compounds. A critical factor governing the persistence of this compound in aqueous environments is its rate of hydrolysis, which is significantly influenced by pH. This technical guide provides a comprehensive overview of the principles underlying this compound's hydrolytic degradation, outlines standard experimental protocols for its assessment, and discusses the general stability profile of carbamates in relation to pH.

Core Concepts: Hydrolysis of Carbamate Esters

The chemical structure of this compound, like other carbamate insecticides, contains a carbamate ester linkage. This functional group is susceptible to hydrolysis, a chemical reaction in which a water molecule cleaves the ester bond. This process results in the breakdown of the parent compound into less complex molecules.

The hydrolysis of this compound is a pH-dependent process. Generally, the rate of hydrolysis for carbamates is significantly accelerated under alkaline conditions (high pH) and is considerably slower in acidic to neutral environments (low to neutral pH). This is due to the nucleophilic attack of the hydroxide (B78521) ion (OH⁻) on the carbonyl carbon of the carbamate group, which is more prevalent at higher pH levels. In acidic solutions, the carbamate group is more stable. Temperature also plays a crucial role, with higher temperatures generally increasing the rate of hydrolysis across all pH levels.

Quantitative Data on this compound Hydrolysis

Experimental Protocols for Hydrolysis Studies

To determine the hydrolysis rate and stability of a compound like this compound, standardized experimental protocols are followed, such as those outlined by the U.S. Environmental Protection Agency (EPA) OPPTS 835.2120 and the Organisation for Economic Co-operation and Development (OECD) Guideline 111. These guidelines ensure consistency and comparability of data.

A generalized experimental workflow for a hydrolysis study is detailed below:

Preparation of Buffer Solutions

Sterile aqueous buffer solutions are prepared at a minimum of three pH levels, typically pH 4 (acidic), pH 7 (neutral), and pH 9 (alkaline). Common buffer systems include acetate (B1210297) for pH 4, phosphate (B84403) for pH 7, and borate (B1201080) for pH 9. The ionic strength of the buffers is kept constant.

Test Substance Preparation and Application

A stock solution of this compound in a water-miscible organic solvent (e.g., acetonitrile) is prepared. A small aliquot of this stock solution is added to the buffer solutions to achieve a known initial concentration. The concentration of the organic solvent is typically kept below 1% to minimize its effect on the hydrolysis rate.

Incubation

The test solutions are maintained in sterile, sealed containers in the dark at a constant temperature (e.g., 25°C) to prevent photodegradation.

Sampling

Aliquots of the test solutions are collected at predetermined time intervals. The sampling frequency is designed to adequately characterize the degradation curve, with more frequent sampling at the beginning of the study, especially under conditions where rapid degradation is expected (i.e., pH 9).

Sample Analysis

The concentration of this compound and its potential degradation products in the collected samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.

Data Analysis

The degradation of this compound is typically assumed to follow first-order kinetics. The natural logarithm of the concentration of this compound is plotted against time. The slope of the resulting line is used to calculate the first-order rate constant (k). The half-life (t₁/₂) at each pH is then calculated using the following equation:

t₁/₂ = ln(2) / k

Visualization of Experimental Workflow

The logical flow of a typical hydrolysis study can be visualized as follows:

Signaling Pathways and Logical Relationships

The degradation of this compound via hydrolysis is a direct chemical process rather than a biological signaling pathway. The logical relationship between pH and stability is inverse: as pH increases, the rate of hydrolysis increases, and thus the stability of this compound decreases.

Conclusion

The stability of this compound in aqueous environments is critically dependent on pH. While specific quantitative hydrolysis rate data for this compound is not publicly available, the established principles for carbamate insecticides indicate that it is most stable under acidic to neutral conditions and degrades rapidly in alkaline media. The standardized experimental protocols outlined in this guide provide a robust framework for determining the precise hydrolysis kinetics of this compound or any new chemical entity. For researchers and drug development professionals, understanding these principles and methodologies is essential for predicting the environmental fate and ensuring the stability of carbamate-based compounds. Future research should aim to generate and publish specific hydrolysis data for this compound to fill the current knowledge gap.

Ecotoxicity of Bufencarb in Non-Target Aquatic Invertebrates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction